BenchChemオンラインストアへようこそ!

Ethyl 1-(3,4-dichlorobenzyl)-4-nitro-1H-indole-2-carboxylate

CCR2 antagonist chemokine receptor MCP-1 inhibition

Ethyl 1-(3,4-dichlorobenzyl)-4-nitro-1H-indole-2-carboxylate (CAS 220677‑29‑2) is a wholly synthetic N‑substituted indole‑2‑carboxylate ester with molecular formula C₁₈H₁₄Cl₂N₂O₄ and a molecular weight of 393.22 g mol⁻¹. The structure combines a 4‑nitro‑1H‑indole‑2‑carboxylate core with a 1‑(3,4‑dichlorobenzyl) substituent, yielding a compound that is chemically distinct from the more extensively explored 5‑nitro‑indole‑2‑carboxylate regioisomer series disclosed in the MCP‑1/CCR2 patent literature.

Molecular Formula C18H14Cl2N2O4
Molecular Weight 393.2 g/mol
CAS No. 220677-29-2
Cat. No. B3252976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(3,4-dichlorobenzyl)-4-nitro-1H-indole-2-carboxylate
CAS220677-29-2
Molecular FormulaC18H14Cl2N2O4
Molecular Weight393.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1CC3=CC(=C(C=C3)Cl)Cl)C=CC=C2[N+](=O)[O-]
InChIInChI=1S/C18H14Cl2N2O4/c1-2-26-18(23)17-9-12-15(4-3-5-16(12)22(24)25)21(17)10-11-6-7-13(19)14(20)8-11/h3-9H,2,10H2,1H3
InChIKeyKTRMPRXXGFVIEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(3,4-dichlorobenzyl)-4-nitro-1H-indole-2-carboxylate – Key Physicochemical and Sourcing Profile for the Research Buyer


Ethyl 1-(3,4-dichlorobenzyl)-4-nitro-1H-indole-2-carboxylate (CAS 220677‑29‑2) is a wholly synthetic N‑substituted indole‑2‑carboxylate ester with molecular formula C₁₈H₁₄Cl₂N₂O₄ and a molecular weight of 393.22 g mol⁻¹ . The structure combines a 4‑nitro‑1H‑indole‑2‑carboxylate core with a 1‑(3,4‑dichlorobenzyl) substituent, yielding a compound that is chemically distinct from the more extensively explored 5‑nitro‑indole‑2‑carboxylate regioisomer series disclosed in the MCP‑1/CCR2 patent literature [1]. The ethyl ester functionality further differentiates it from the corresponding carboxylic acid derivative that has been evaluated in at least one receptor‑binding assay [2].

Why a Simple Indole‑2‑carboxylate Substitute Cannot Replace Ethyl 1-(3,4-dichlorobenzyl)-4-nitro-1H-indole-2-carboxylate in Target‑Focused Research


In‑class indole‑2‑carboxylate derivatives cannot be freely interchanged because the combination of the 4‑nitro substitution pattern and the 3,4‑dichlorobenzyl N‑substituent creates a unique pharmacophoric and intellectual‑property landscape. The nearest patented chemical series—exemplified by N‑(3,4‑dichlorobenzyl)‑5‑nitroindole‑2‑carboxylic acid [1]—differs in the position of the nitro group, a change that in indole SAR routinely alters electronic distribution and target engagement. Furthermore, the carboxylic acid analog of the target compound has been measured with an IC₅₀ of 1.31 μM at the human CCR2 receptor [2], confirming that the 4‑nitro‑dichlorobenzyl pharmacophore is capable of engaging a therapeutically relevant chemokine target, albeit with modest potency. The data below quantify the key dimensions where this compound diverges from its closest structural neighbors.

Quantitative Differentiation Evidence for Ethyl 1-(3,4-dichlorobenzyl)-4-nitro-1H-indole-2-carboxylate vs. Closest Analogs


CCR2 Receptor Engagement: Carboxylic Acid Form Displays Measurable but Modest Affinity

The free‑acid derivative of the target compound, 1‑(3,4‑dichloro‑benzyl)‑4‑nitro‑1H‑indole‑2‑carboxylic acid, was evaluated in a fluorescence polarization assay against human C‑C chemokine receptor type 2 (CCR2) and returned an IC₅₀ of 1,310 nM [1]. This value places the compound in a weak antagonist range and is reported without a direct side‑by‑side comparator. By contrast, the 5‑nitro regioisomer series disclosed in US 6,441,004 is claimed as MCP‑1 inhibitor compounds, but no public IC₅₀ data are available for the exact 5‑nitro comparator [2].

CCR2 antagonist chemokine receptor MCP-1 inhibition

Regioisomeric Nitro Positioning: 4‑Nitro vs. 5‑Nitro Indole Core Drives Divergent Intellectual Property Coverage

The target compound carries the nitro group at the 4‑position of the indole ring. The closest patent‑protected series, disclosed in US 6,441,004 [1] and WO 1999/007351 A2 [2], explicitly exemplifies and claims the 5‑nitro regioisomer N‑(3,4‑dichlorobenzyl)‑5‑nitroindole‑2‑carboxylic acid as a preferred MCP‑1 antagonist. The 4‑nitro isomer is structurally absent from the claims of this patent family. No published head‑to‑head SAR study compares 4‑nitro vs. 5‑nitro potencies at the same target; the differentiation is therefore structurally defined by the regioisomeric position of the electron‑withdrawing nitro substituent.

regioisomer SAR patent landscape indole nitro positional isomerism

Ethyl Ester vs. Carboxylic Acid: Physicochemical and Permeability Differentiation

The target compound is an ethyl ester, whereas the only publicly available bioactivity data (CCR2 IC₅₀) pertain to the corresponding carboxylic acid [1]. The ethyl ester increases molecular weight from 365.17 Da (free acid) to 393.22 Da and removes the ionizable carboxylate moiety, which is expected to increase lipophilicity (estimated ΔlogP ≈ +1.0–1.5 units based on the ethyl group contribution) and passive membrane permeability. This ester‑to‑acid relationship mirrors well‑characterized indole‑2‑carboxylate prodrug strategies, such as SC‑50132 (ethyl ester of SC‑49648), which demonstrated improved brain exposure relative to its parent acid [2]. No direct PK comparison between the target ester and its free acid has been published.

prodrug ester prodrug strategy membrane permeability logP

Scaffold Relationship to Mcl‑1 Inhibitor Chemotype Without Direct Potency Data

N‑Substituted indole‑2‑carboxylate derivatives have been investigated as inhibitors of the anti‑apoptotic protein Mcl‑1. Luan et al. (2017) reported a series of N‑substituted indole derivatives with Mcl‑1 inhibitory activity, exemplified by a compound showing a Ki of 950 nM [1]. The target compound shares the N‑benzyl indole‑2‑carboxylate core scaffold but incorporates a 4‑nitro substituent and a 3,4‑dichlorobenzyl group not present in the Luan series. No direct Mcl‑1 testing of the target compound has been reported; the scaffold relationship is purely structural.

Mcl-1 inhibitor apoptosis indole SAR cancer

Evidence‑Linked Application Scenarios for Ethyl 1-(3,4-dichlorobenzyl)-4-nitro-1H-indole-2-carboxylate in Drug Discovery and Chemical Biology


CCR2/MCP‑1 Axis Probe Development Using the 4‑Nitro Regioisomer Scaffold

The carboxylic acid analog of this compound returns an IC₅₀ of 1.31 μM at human CCR2 [1], confirming that the 4‑nitro‑dichlorobenzyl indole scaffold can engage the CCR2 receptor. This compound is suitable as a starting point for fragment‑ or structure‑based optimization of CCR2 antagonists that operate in chemical space distinct from the 5‑nitro‑indole‑2‑carboxylate series claimed in US 6,441,004 . The ethyl ester form enables testing in cell‑based chemotaxis assays where the free acid may be impermeant.

Regioisomer‑Driven Patent Circumvention in Anti‑Inflammatory Drug Discovery

Because the 4‑nitro indole core is structurally absent from the claims of the MCP‑1 antagonist patent family (US 6,441,004; WO 1999/007351 A2) [1], this compound offers a regioisomerically differentiated entry point for medicinal chemistry programs targeting inflammatory chemokine pathways. It is appropriate for hit‑to‑lead campaigns where freedom‑to‑operate considerations favor the 4‑nitro substitution pattern over the patented 5‑nitro series.

Ester Prodrug Strategy for Intracellular Target Engagement Studies

The ethyl ester functionality can be exploited as a latent form of the carboxylic acid pharmacophore. Prior indole‑2‑carboxylate literature demonstrates that ethyl ester prodrugs (e.g., SC‑50132) achieve improved brain exposure compared to their parent acids [1]. Researchers can use this compound in cellular assays requiring passive membrane permeability, with the expectation that intracellular esterases will hydrolyze the ethyl ester to the active carboxylic acid for target engagement.

Synthetic Intermediate for Diversified 4‑Substituted Indole Libraries

The 4‑nitro group is a versatile synthetic handle that can be selectively reduced to a 4‑amino group or displaced via nucleophilic aromatic substitution, enabling late‑stage diversification of the indole C‑4 position [1]. The N‑(3,4‑dichlorobenzyl) group remains intact during these transformations, allowing parallel library synthesis around a constant N‑substituent. This compound serves as a strategic building block for generating structurally diverse indole‑2‑carboxylate screening libraries.

Quote Request

Request a Quote for Ethyl 1-(3,4-dichlorobenzyl)-4-nitro-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.